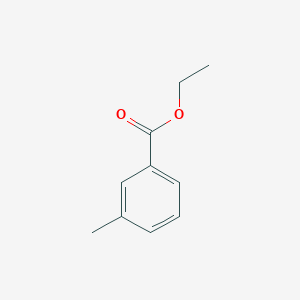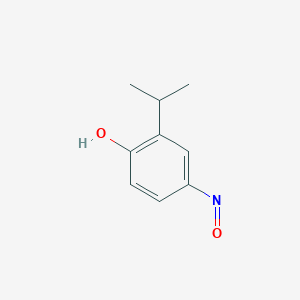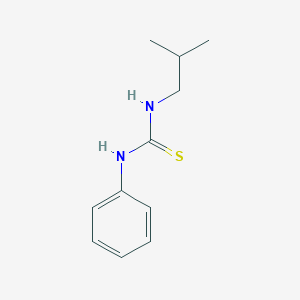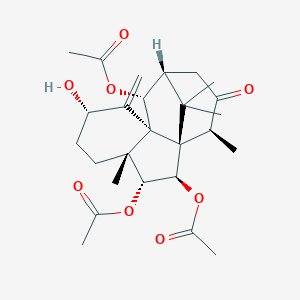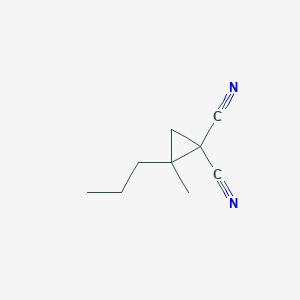
2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile (MPC) is a cyclic compound that belongs to the class of cyclopropane derivatives. It is a colorless liquid with a characteristic odor and is widely used in scientific research. MPC has a unique structure that makes it an interesting target for synthesis and study.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile is not fully understood. However, it has been proposed that the compound inhibits the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and cell death. 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has also been shown to induce the expression of genes involved in apoptosis.
Effets Biochimiques Et Physiologiques
2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of RNA polymerase and DNA polymerase. 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile also inhibits the activity of thymidylate synthase, an enzyme involved in DNA synthesis. The compound has been found to induce the expression of genes involved in apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. The compound has been extensively studied for its biological activity and has potential applications in cancer therapy and drug development. However, 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has some limitations for lab experiments. The compound is highly reactive and can react with other compounds in the lab. It is also toxic and should be handled with care.
Orientations Futures
There are several future directions for the study of 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile. One possible direction is to investigate the molecular mechanism of action of the compound. This could lead to the development of more potent analogs with improved biological activity. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile in vivo. This could provide valuable information for the development of 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile as a therapeutic agent. Finally, the potential applications of 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile in drug delivery systems should be explored. 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has the potential to be used as a carrier for drugs and other therapeutic agents.
Méthodes De Synthèse
2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile can be synthesized by reacting 2-methyl-2-propyl-1,3-propanediol with cyanogen bromide in the presence of a base. The reaction yields 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile as the major product along with some minor byproducts. The synthesis of 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has been extensively studied for its biological activity. It has been shown to have antitumor, antiviral, and antibacterial properties. 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has also been found to inhibit the growth of cancer cells and induce apoptosis. The compound has potential applications in cancer therapy and drug development.
Propriétés
Numéro CAS |
16738-88-8 |
|---|---|
Nom du produit |
2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile |
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
2-methyl-2-propylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C9H12N2/c1-3-4-8(2)5-9(8,6-10)7-11/h3-5H2,1-2H3 |
Clé InChI |
UKNPZSKZVNHMDY-UHFFFAOYSA-N |
SMILES |
CCCC1(CC1(C#N)C#N)C |
SMILES canonique |
CCCC1(CC1(C#N)C#N)C |
Synonymes |
2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



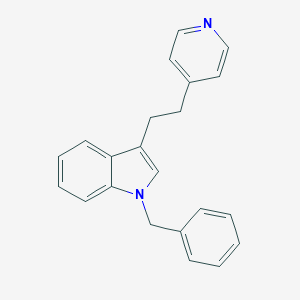
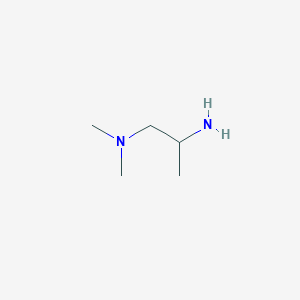
![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)
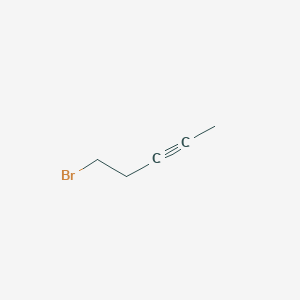
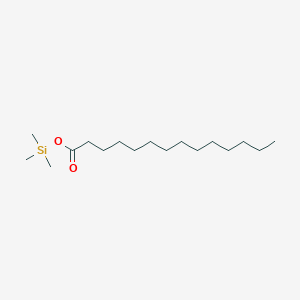
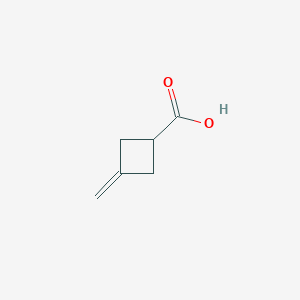
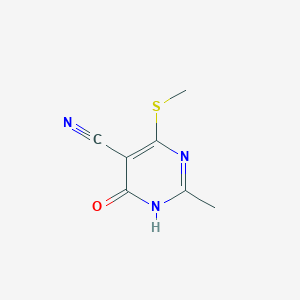
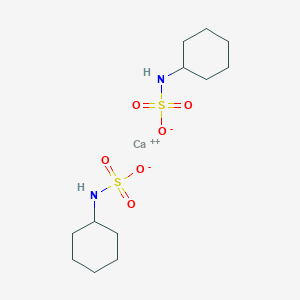
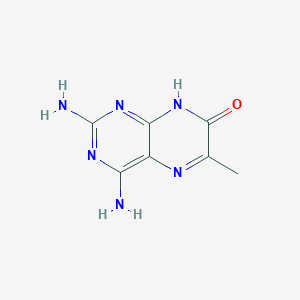
![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)
